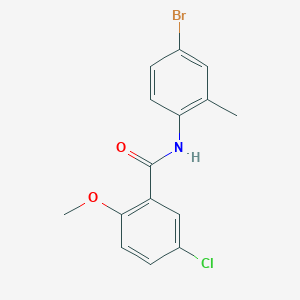![molecular formula C16H15BrN2O4S B3712863 N-{4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZENESULFONYL}ACETAMIDE](/img/structure/B3712863.png)
N-{4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZENESULFONYL}ACETAMIDE
Overview
Description
N-{4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZENESULFONYL}ACETAMIDE is a complex organic compound with significant applications in various scientific fields It is characterized by its unique molecular structure, which includes a bromophenyl group, an acetamido group, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZENESULFONYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenylacetic acid with thionyl chloride to form 4-bromophenylacetyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZENESULFONYL}ACETAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetamido and benzenesulfonyl groups.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding acids and amines.
Scientific Research Applications
N-{4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZENESULFONYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZENESULFONYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)acetamide
- 4-Bromo-N-acetanilide
- 4-Bromoacetanilide
Uniqueness
N-{4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZENESULFONYL}ACETAMIDE is unique due to the presence of both the bromophenyl and benzenesulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile reactivity and potential therapeutic applications that are not observed in simpler analogs.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4S/c1-11(20)19-24(22,23)15-8-6-14(7-9-15)18-16(21)10-12-2-4-13(17)5-3-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIHELAATTZHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B3712785.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3712807.png)
![(6E)-5-imino-6-[[2-methyl-1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3712818.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3712820.png)
![2-(4-Bromophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B3712823.png)
METHANONE](/img/structure/B3712830.png)
![N-[2-chloro-4-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3712836.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-iodobenzenesulfonamide](/img/structure/B3712844.png)
![3-methoxy-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}naphthalene-2-carboxamide](/img/structure/B3712846.png)
![3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B3712849.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3712855.png)
![(E)-N-[3-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-3-phenylprop-2-enamide](/img/structure/B3712867.png)
![N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3712880.png)
